Cas no 2171950-59-5 (2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylpentanoic acid)

2-{5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylpentanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a pyridine-based linker and a sterically hindered 2-methylpentanoic acid moiety, offering enhanced stability and controlled reactivity during solid-phase peptide assembly. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly useful for introducing tailored modifications or constrained geometries into peptide backbones, facilitating the study of structure-activity relationships. Its compatibility with standard Fmoc-based SPPS protocols ensures efficient incorporation into complex sequences while minimizing side reactions. The product is characterized by high purity and consistent performance in demanding synthetic applications.
2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylpentanoic acid structure
2171950-59-5 structure
Product Name:2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylpentanoic acid
CAS No:2171950-59-5
MF:C27H27N3O5
MW:473.52038693428
CID:6442770
PubChem ID:165959452
Update Time:2025-08-04

2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylpentanoic acid
    • 2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}-2-methylpentanoic acid
    • 2171950-59-5
    • EN300-1510582
    • Inchi: 1S/C27H27N3O5/c1-3-14-27(2,25(32)33)30-24(31)23-13-12-17(15-28-23)29-26(34)35-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-13,15,22H,3,14,16H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)
    • InChI Key: POAQTSGCNANWDA-UHFFFAOYSA-N
    • SMILES: O(C(NC1=CN=C(C=C1)C(NC(C(=O)O)(C)CCC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 473.19507097g/mol
  • Monoisotopic Mass: 473.19507097g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 754
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 118Ų

2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylpentanoic acid Pricemore >>

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2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylpentanoic acid Related Literature

Additional information on 2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylpentanoic acid

2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylpentanoic acid: A Comprehensive Overview

The compound with CAS No. 2171950-59-5, known as 2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylpentanoic acid, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a pyridine ring, and a pentanoic acid moiety. The combination of these functional groups makes it a versatile building block for advanced chemical synthesis.

Recent studies have highlighted the importance of Fmoc groups in peptide synthesis, where they serve as protecting groups for amino acids. The presence of the Fmoc group in this compound suggests its potential application in peptide chemistry, particularly in the synthesis of bioactive molecules. The pyridine ring further enhances the compound's reactivity and selectivity, making it an attractive candidate for medicinal chemistry research.

The pentanoic acid moiety in the molecule adds to its versatility, as it can participate in various types of chemical reactions, including esterification and amidation. This makes the compound suitable for the development of new materials, such as polymers or surfactants, where functional groups with diverse reactivity are required. Additionally, the methyl group attached to the pentanoic acid moiety introduces steric effects that can influence the compound's solubility and stability.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of complex molecules like this one. By using techniques such as density functional theory (DFT), scientists can gain insights into the molecule's behavior under different conditions. These studies have shown that the compound exhibits unique electronic properties due to the conjugation between the pyridine ring and the Fmoc group, which could be exploited in optoelectronic applications.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The use of microwave-assisted synthesis has been reported to significantly improve reaction yields and reduce reaction times, making this approach more efficient for large-scale production. The incorporation of green chemistry principles in its synthesis has also been explored, with researchers focusing on reducing waste and improving atom economy.

The application of this compound extends beyond traditional chemical synthesis. Its unique structure makes it a promising candidate for drug delivery systems, where it can serve as a carrier or stabilizing agent. Recent research has demonstrated its ability to form self-assembled structures with biocompatible polymers, opening new avenues for nanomedicine applications.

In conclusion, 2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-2-methylpentanoic acid is a multifaceted compound with wide-ranging applications in chemistry and pharmacology. Its structure, which combines functional groups like Fmoc, pyridine, and pentanoic acid, offers unparalleled versatility for researchers. As new synthetic methods and computational tools continue to emerge, this compound is poised to play an even greater role in advancing scientific discovery.

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